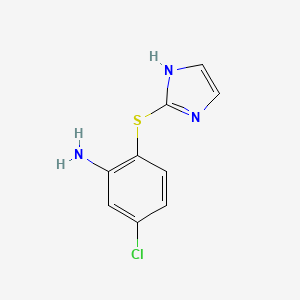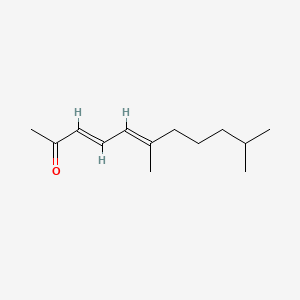![molecular formula C10H16N2O B12121763 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- CAS No. 933758-66-8](/img/structure/B12121763.png)
1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- is an organic compound that features a propanamine backbone with a pyridinyl ethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanamine with 2-(2-pyridinyl)ethanol under basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 3-chloropropanamine by reacting propanamine with thionyl chloride.
Step 2: Reaction of 3-chloropropanamine with 2-(2-pyridinyl)ethanol in the presence of a base such as sodium hydroxide or potassium carbonate to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The pyridinyl ring can be reduced under hydrogenation conditions.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products:
Oxidation: Formation of nitriles or oxides.
Reduction: Hydrogenated pyridinyl derivatives.
Substitution: Various substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- exerts its effects depends on its interaction with molecular targets. The pyridinyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-3-[2-(2-pyridinyl)ethoxy]-2-propanamine
- 3-Phenyl-2-[2-(2-pyridinyl)ethoxy]-1-propanamine
Comparison: 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
933758-66-8 |
|---|---|
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
3-(2-pyridin-2-ylethoxy)propan-1-amine |
InChI |
InChI=1S/C10H16N2O/c11-6-3-8-13-9-5-10-4-1-2-7-12-10/h1-2,4,7H,3,5-6,8-9,11H2 |
InChI-Schlüssel |
GFDJGQBMEPZHKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCOCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121723.png)
![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)

![[(E)-4-methylpentan-2-ylideneamino]thiourea](/img/structure/B12121728.png)
![5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL](/img/structure/B12121731.png)
![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B12121739.png)

![[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide](/img/structure/B12121753.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B12121761.png)
